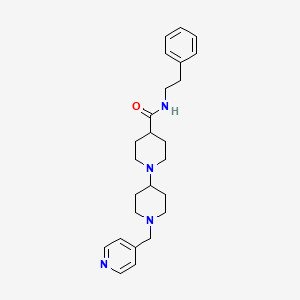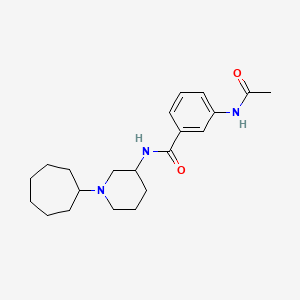![molecular formula C20H18N2O4 B5969177 4,6-dimethyl-2-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-2H-pyran-5-carboxamide](/img/structure/B5969177.png)
4,6-dimethyl-2-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-2H-pyran-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-2-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-2H-pyran-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, JNJ-42756493.
Mecanismo De Acción
JNJ-42756493 works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, JNJ-42756493 can alter gene expression patterns and affect various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
JNJ-42756493 has been shown to have various biochemical and physiological effects. In cancer cells, JNJ-42756493 can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, JNJ-42756493 can improve cognitive function and memory retention by enhancing synaptic plasticity. In immune cells, JNJ-42756493 can modulate the immune response by regulating the expression of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-42756493 has several advantages for lab experiments, including its high potency and selectivity for BRD4. However, JNJ-42756493 also has limitations such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of JNJ-42756493. One potential direction is to explore its potential as a cancer treatment by conducting clinical trials. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's. Additionally, further research is needed to understand the mechanisms underlying the immunomodulatory effects of JNJ-42756493 and its potential applications in the treatment of autoimmune diseases.
In conclusion, JNJ-42756493 is a chemical compound that has shown potential applications in various scientific research fields. Its mechanism of action involves the inhibition of BRD4, and it has various biochemical and physiological effects. While JNJ-42756493 has several advantages for lab experiments, further research is needed to understand its potential applications in various diseases and to address its limitations.
Métodos De Síntesis
The synthesis method of JNJ-42756493 involves the reaction of 2-phenoxy-3-pyridinylmethanol with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a suitable amine to obtain the final compound.
Aplicaciones Científicas De Investigación
JNJ-42756493 has shown potential applications in various scientific research fields such as cancer research, neuroscience, and immunology. In cancer research, JNJ-42756493 has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer treatment. In neuroscience, JNJ-42756493 has been shown to improve cognitive function and memory retention, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's. In immunology, JNJ-42756493 has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2,4-dimethyl-6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]pyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-11-17(23)25-14(2)18(13)19(24)22-12-15-7-6-10-21-20(15)26-16-8-4-3-5-9-16/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNDSJFXGCAAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[6-(1-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5969098.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5969100.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B5969113.png)
![2-[{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5969123.png)
![2-hydroxy-4-propoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5969129.png)
![N-(2,4-dichlorophenyl)-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B5969138.png)
![7-(cyclopropylmethyl)-2-[4-(dimethylamino)benzoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5969144.png)

![methyl 5-[1-(allylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5969157.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B5969162.png)


